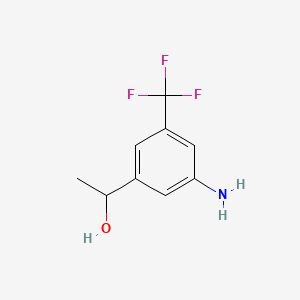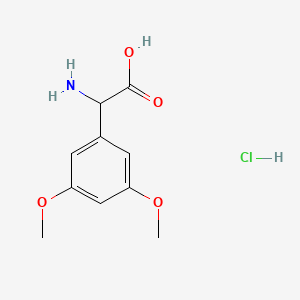
2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO4 It is a derivative of phenylacetic acid, characterized by the presence of amino and methoxy groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction and hydrolysis steps to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the phenyl ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(3,5-dihydroxyphenyl)acetic acid hydrochloride
- 3,5-Dimethoxyphenylacetic acid
- 3,5-Dimethoxy-4-hydroxyphenylacetic acid
Uniqueness
2-Amino-2-(3,5-dimethoxyphenyl)acetic acid hydrochloride is unique due to the presence of both amino and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H14ClNO4 |
|---|---|
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
2-amino-2-(3,5-dimethoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2;/h3-5,9H,11H2,1-2H3,(H,12,13);1H |
Clave InChI |
LHPNBSBICRFQOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(C(=O)O)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-](/img/structure/B12832482.png)


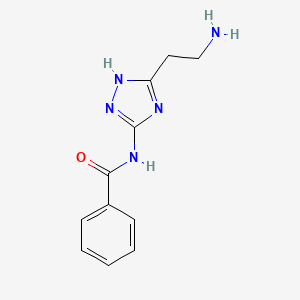
![2,2-Dichloro-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12832494.png)
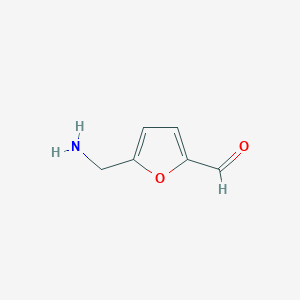
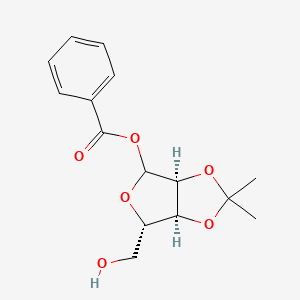

![5-Amino-2-ethyl-7-(pyridin-4-yl)-1,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B12832518.png)
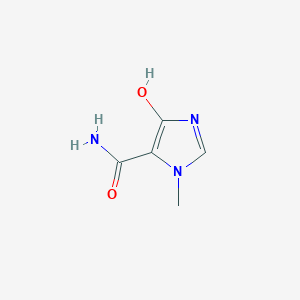
![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)
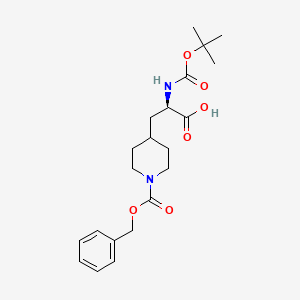
![diethyl 2-[[2-(7-phenylmethoxy-1H-indol-2-yl)acetyl]amino]propanedioate](/img/structure/B12832543.png)
